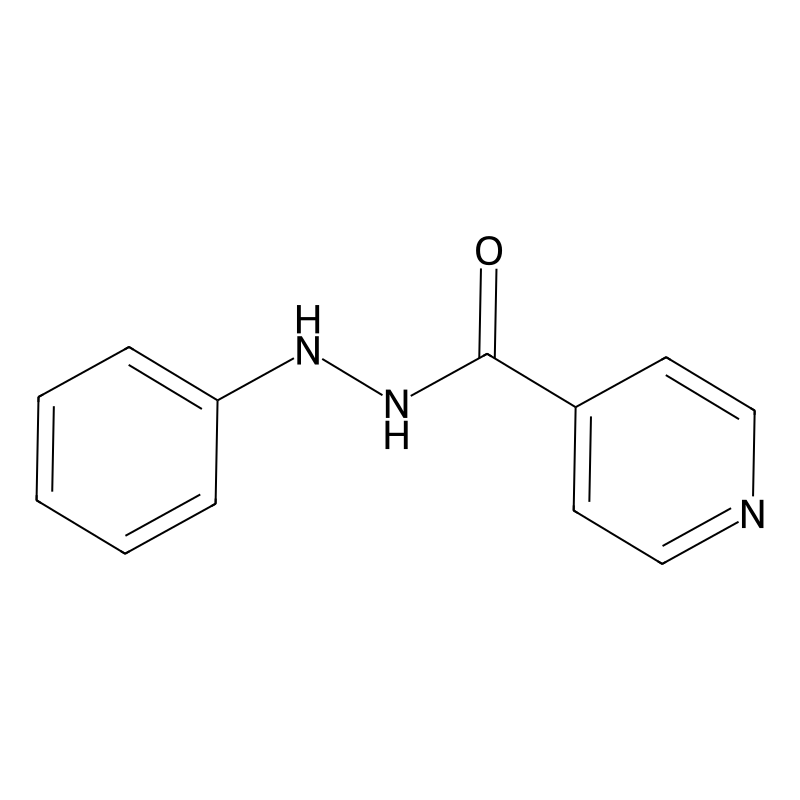

N'-phenylisonicotinohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PluriSIn 1 mechanism of action

Core Mechanism of Action

The table below summarizes the primary molecular and cellular consequences of SCD1 inhibition by PluriSIn 1.

| Action Level | Key Event | Biological Outcome |

|---|---|---|

| Molecular Target | Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) enzyme activity [1] [2]. | Disruption of the oleic acid biosynthesis pathway [3]. |

| Metabolic Shift | Depletion of monounsaturated fatty acids (MUFAs) like oleate; accumulation of saturated fatty acids (SFAs) like palmitate and stearate [1]. | Imbalance in the SFA:MUFA ratio [1]. |

| Cellular Stress | Induction of Endoplasmic Reticulum (ER) stress and the unfolded protein response (UPR) [4]. | Attenuation of global protein synthesis [1]. |

| Final Outcome | Activation of the mitochondrial apoptotic pathway [1] [5]. | Selective cell death in human pluripotent stem cells (hPSCs) [1]. |

Key Experimental Protocols

The following are standard protocols used to investigate PluriSIn 1's effects.

SCD1 Activity Assay [2]

This protocol measures the direct enzymatic inhibition of SCD1 by quantifying the conversion of a radioactive substrate to its product.

- Cell Preparation: Plate hPSCs (e.g., human iPSC line BJ-iPS28) in 6-well plates at a density of 50,000–100,000 cells per well.

- Inhibition: After 24 hours, add 20 µM PluriSIn 1 or a DMSO vehicle control to the culture medium for 12 hours.

- Substrate Incorporation: Replace the medium with a new one containing 2.3 µM (0.75 µCi) of [1-¹⁴C] Stearic Acid. Incubate for up to 4 hours.

- Lipid Extraction: Wash cells with PBS and lyse them using an n-hexane:isopropanol (3:2 v:v) mixture, followed by Folch solution (chloroform:methanol, 2:1 v:v) for phase partition.

- Separation & Quantification: Separate the extracted lipids via thin-layer chromatography (TLC). Scrape the spots corresponding to stearic acid (substrate) and oleic acid (product) and quantify radioactivity using a scintillation counter.

- Data Analysis: SCD1 activity is calculated as the percent conversion of stearic acid to oleic acid, normalized to cell number (pmol/min/10⁶ cells).

Cell Viability and Apoptosis Assay [5]

This method determines the selective toxicity of PluriSIn 1 against pluripotent cells.

- Treatment: Treat mixed cell populations (e.g., differentiating iPS cultures) with 20 µM PluriSIn 1 or a DMSO control for 1 to 4 days.

- Viability Measurement: Fix cells with 0.5% glutaraldehyde and stain with methylene blue. Quantify the staining by measuring absorbance at 650 nm after color extraction with 0.1 M HCl.

- Apoptosis Detection (TUNEL Assay): Fix treated cells and label apoptotic cells using a TUNEL assay kit according to the manufacturer's instructions.

- Co-staining for Pluripotency Markers: Perform immunofluorescence staining for the pluripotency marker Nanog alongside TUNEL staining to confirm the selective apoptosis of undifferentiated cells [5].

Research Applications and Efficacy Data

PluriSIn 1 is primarily used to deplete undifferentiated PSCs from mixed cultures, thereby enhancing the safety of stem cell-derived therapies. Its efficacy is demonstrated in the table below.

| Application Context | Experimental Model | Typical Dosage & Duration | Key Findings / Efficacy |

|---|---|---|---|

| Preventing Teratoma Formation [5] | iPSC-derived cells transplanted into mouse myocardium | 20 µM for 4 days prior to injection | 100% prevention of teratoma formation (0/6 mice) vs. 100% incidence in control group (6/6 mice) [5]. |

| Eliminating Residual Pluripotent Cells [5] | Cultured iPSC-derived cells (iPSD) | 20 µM for 1-4 days | ~16-fold reduction in Nanog mRNA and protein levels; induction of apoptosis specifically in Nanog-positive cells [5]. |

| Sensitizing Cancer Therapy [6] | Ovarian cancer models (in vitro) | Used in co-delivery micelles with other drugs | Overcomes resistance to ferroptosis (a type of cell death) by inhibiting SCD1 and depriving its cofactor Zn²⁺ [6]. |

| Targeting Cancer Stem Cells (CSCs) [7] [8] | Colon and liver cancer stem cell spheres | 20 µM for 48 hours | Suppressed sphere formation and reduced expression of CSC-related markers (e.g., Notch1, AXIN2) by disrupting Wnt/β-catenin signaling [7] [8]. |

Mechanism and Selectivity Visualized

The diagram below illustrates the sequence of events triggered by PluriSIn 1, from initial SCD1 inhibition to selective apoptosis in pluripotent cells.

PluriSIn 1 triggers a selective apoptotic cascade in pluripotent cells.

Important Research Considerations

- Overcoming Resistance: A genome-wide screen identified that hyperactivation of the RAS signaling pathway can confer resistance to PluriSIn-1-induced cell death [4]. This is a key consideration when evaluating variable responses in cell populations.

- Specificity of Use: PluriSIn 1 is documented as a pluripotent cell-specific inhibitor [1] [9]. It is reported to selectively induce apoptosis in undifferentiated PSCs while leaving a large array of differentiated progenitor cells unaffected [1].

- Research Use Only: This compound is labeled "For research use only" and is not intended for human or animal diagnostic or therapeutic uses unless otherwise stated [3] [1] [9].

References

- 1. PluriSIn 1 (NSC 14613) - Stem Cell Inhibitor [apexbt.com]

- 2. PluriSIn #1 (NSC 14613) | SCD inhibitor | Mechanism [selleckchem.com]

- 3. PluriSIn-1 [stemcell.com]

- 4. Genome-wide Screen for Culture Adaptation and ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of stearoyl-coA desaturase selectively eliminates ... [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-responsive micelles deprive cofactor of stearoyl ... [sciencedirect.com]

- 7. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively ... [mdpi.com]

- 8. Sphere-forming culture enriches liver cancer stem cells and ... [bmccancer.biomedcentral.com]

- 9. PluriSIn 1 (NSC 14613) | Apoptosis Inducer [medchemexpress.com]

Mechanism of Action: How PluriSIn 1 Works

PluriSIn 1 selectively targets human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, through a specific metabolic pathway. The sequence of events is as follows:

- SCD1 Inhibition: PluriSIn 1 directly inhibits the activity of stearoyl-CoA desaturase (SCD1), the key enzyme responsible for converting saturated fatty acids (stearate) into monounsaturated fatty acids (oleate) [1] [2].

- Lipid Imbalance: This inhibition causes a metabolic imbalance—specifically, an accumulation of saturated fatty acids and a depletion of oleic acid within the cell [3] [2].

- ER Stress and Apoptosis: The imbalance, particularly the shortage of oleate, induces endoplasmic reticulum (ER) stress. This stress triggers a cascade that leads to a significant reduction in protein synthesis and, ultimately, the activation of apoptosis (programmed cell death) specifically in the pluripotent stem cells [1] [2]. Differentiated cell types, which do not share this metabolic dependency, remain unaffected [4] [1].

Key Experimental Data and Applications

The selective cytotoxicity of PluriSIn 1 has been demonstrated in various experiments, which are summarized in the table below.

| Application / Finding | Experimental Model | Key Results |

|---|---|---|

| Selective Cell Elimination [1] | hPSCs in culture | Induced apoptosis in undifferentiated hPSCs while sparing a wide array of differentiated and progenitor cells. |

| Teratoma Prevention [5] [1] | Mouse transplantation model | Application of PluriSIn 1 to hPSCs prior to transplantation prevented teratoma formation in immunocompromised mice. |

| Cardiac Cell Therapy Safety [5] | iPS-derived cardiomyocytes in a mouse myocardial infarction model | Treatment with 20 µM PluriSIn 1 for 1-4 days eliminated Nanog-positive pluripotent cells, prevented tumor formation upon transplantation, and did not impair the function or engraftment of the differentiated cardiomyocytes. |

| In vitro Potency [2] | Human iPSC line BJ-iPS28 | A concentration of 20 µM induced approximately 65% decrease in SCD1 activity and ~30% decrease in protein synthesis, leading to cell death. |

Experimental Protocols

For researchers looking to utilize this compound, here are summaries of key experimental protocols.

SCD1 Activity Assay [6] [2]

This protocol measures the direct enzymatic inhibition of SCD1 by PluriSIn 1.

- Cell Seeding: Plate cells (e.g., hPSCs) in 6-well plates at a density of 50,000 to 100,000 cells per well.

- Treatment: After 24 hours, add 20 µM PluriSIn 1 or a vehicle control (e.g., 0.2% DMSO) to the cells.

- Incubation: Incubate for 12 hours at 37°C and 5% CO₂.

- Radioactive Labeling: Replace the medium with new medium containing 2.3 µM (0.75 µCi) of [1-¹⁴C] Stearic Acid. Incubate for up to 4 hours.

- Lipid Extraction: Discard the medium, wash cells with PBS, and add a mixture of n-hexane and isopropanol (3:2 v:v) to extract lipids.

- Analysis: Subject the extracted lipids to thin-layer chromatography (TLC) to separate stearic acid (substrate) and oleic acid (product). Scrape the spots and count the radioactivity to calculate SCD1 activity based on the percent conversion of stearate to oleate.

In Vitro Toxicity and Cell Viability Assay [7] [2]

This protocol is used to determine the selective toxicity of PluriSIn 1 toward hPSCs.

- Cell Culture: Grow hPSCs (e.g., hiPSCs or hESCs) in monolayer culture on an appropriate substrate like Matrigel.

- Treatment: Initiate treatment with PluriSIn 1 (e.g., 20-30 µM) 24 to 96 hours after plating. Include control treatments.

- Viability Measurement: After 24-96 hours of treatment, perform a viability assay.

- Viability Staining: Use a Live/Dead assay kit (e.g., calcein AM for live cells and ethidium homodimer-1 for dead cells) and image the cells.

- Colorimetric Assay: Fix cells with 0.5% glutaraldehyde and stain with methylene blue. Extract the color with 0.1 M HCl and measure the absorbance at 650 nm, which is proportional to cell number [6] [2].

- Apoptosis Detection: To confirm apoptosis, perform a TUNEL assay in conjunction with immunostaining for pluripotency markers like Nanog on treated cells [5].

Chemical Handling and Storage

- Solubility: Soluble in DMSO (≥50 mg/mL) [6] [3] and ethanol (≥15.67 mg/mL with gentle warming and sonication) [8].

- Storage: The powder should be stored desiccated at -20°C [8] [3]. For solutions in DMSO, storage at -80°C is recommended for long-term stability [9].

- Quality Control: When purchasing, check the purity, which is typically above 99% from commercial suppliers [6] [9].

References

- 1. Selective Elimination of Human Pluripotent Stem Cells by ... [sciencedirect.com]

- 2. PluriSIn #1 (NSC 14613) | SCD inhibitor | Mechanism [selleckchem.com]

- 3. # PluriSIn (NSC 14613) | CAS... | Manufacturer BioCrick 1 [biocrick.com]

- 4. Read independent reviews on the PluriSIn - 1 from STEMCELL... [selectscience.net]

- 5. Inhibition of stearoyl-coA desaturase selectively eliminates ... [pmc.ncbi.nlm.nih.gov]

- 6. | Dehydrogenase | Stearoyl-CoA Desaturase... | TargetMol PluriSIn 1 [targetmol.com]

- 7. Inhibition of an NAD+ Salvage Pathway Provides Efficient ... [pmc.ncbi.nlm.nih.gov]

- 8. PluriSIn 1 (NSC 14613) - Stem Cell Inhibitor [apexbt.com]

- 9. PluriSIn 1 (NSC 14613) | Apoptosis Inducer [medchemexpress.com]

Core Characteristics of PluriSin#1

| Aspect | Description |

|---|---|

| Primary Target | Stearoyl-CoA Desaturase 1 (SCD1) [1] [2]. |

| Key Action | Inhibits SCD1 enzyme activity, blocking conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) [1] [3]. |

| Primary Effect | Induces ER stress, reactive oxygen species (ROS) generation, and apoptosis in sensitive cells [1] [4]. |

| Key Selectivity | Selectively targets pluripotent stem cells and cancer stem cells (CSCs) over differentiated progeny [1] [5] [2]. |

Therapeutic Efficacy & Experimental Evidence

| Application Context | Model System | Key Experimental Findings |

|---|

| Stem Cell Therapy Safety | Mouse model of myocardial infarction (MI) with induced pluripotent stem cell (iPS) derived cardiomyocytes [1]. | • Tumor Prevention: 0 out of 6 mice formed tumors after injection of PluriSin#1-treated cells, vs. 6 out of 6 in DMSO-control group [1]. • Biomarker Reduction: ~16-fold decrease in Nanog mRNA (pluripotency/tumor marker) [1]. • Preserved Function: No change in cardiac differentiation markers (cTnI, α-MHC, MLC-2v); treated cells successfully engrafted in infarcted myocardium [1]. | | Cancer Stem Cell (CSC) Elimination | In vitro studies on colon cancer stem cells (CSCs) [5]. | • Selective Apoptosis: Induced apoptosis in CSCs (Annexin V/PI staining, cleaved caspase-3), while bulk cancer cells were unaffected [5]. • Potent Inhibition: IC50 for CSCs in nano-molar range, ~100-fold more potent than for bulk cultured cells [5]. • Pathway Suppression: Downregulated key stemness pathways (Wnt and NOTCH signaling), measured by qRT-PCR [5]. | | Overcoming Drug Resistance | In vitro studies on SCD1 inhibitor-resistant cancer cell lines (e.g., A549 lung cancer) [4]. | • Resistance Mechanism: Resistant cells upregulate Fatty Acid Desaturase 2 (FADS2), metabolizing toxic palmitic acid to sapienic acid and avoiding ER stress [4]. • Novel Strategy: Dual inhibition of SCD1 and FADS2 synergistically induced ER stress and cell death in resistant A549 cells [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here is a summary of key methodological details.

1. Cell Culture and Treatment

- Cell Models: Human iPS cells, iPS-derived cardiomyocytes [1]; colon cancer cell lines (HT29, SW480, HCT116) and their derived CSCs [5]; various other cancer lines (A549, LK-2, HeLa, SiHa) for resistance studies [4].

- CSC Enrichment: Culture in serum-free DMEM/F12 medium supplemented with B27 and EGF (20 ng/mL) on polyHEMA-coated dishes to form spheres [5].

- Treatment: PluriSin#1 is typically used at 20 µM for 24 to 96 hours, dissolved in DMSO (with DMSO as vehicle control) [1].

2. Assessing Efficacy and Mechanism

- Viability/Proliferation: MTT assay post 48-72 hours of treatment [5].

- Apoptosis: TUNEL assay; Flow cytometry with Annexin V/PI staining; Western blot for cleaved caspase-3 and PARP cleavage [1] [5].

- Gene/Protein Expression: qRT-PCR and Western blot for pluripotency markers (Nanog), SCD1, FADS2, ER stress markers (CHOP, GRP78), and signaling genes (Notch1, AXIN2) [1] [5] [4].

- Functional Assays: In vivo tumorigenicity assay via cell transplantation into immunocompromised mice; limited dilution assay for CSC frequency [1] [5].

Mechanism of Action and Resistance

The diagrams below illustrate the core mechanism of PluriSin#1-induced cell death and a identified resistance pathway.

Mechanism of PluriSin#1 induced cell death. SCD1 inhibition disrupts lipid balance, leading to toxic SFA accumulation, ER stress, and apoptosis in sensitive cells [1] [4] [6].

Identified resistance mechanism to SCD1 inhibition. Resistant cells upregulate FADS2, converting toxic SFAs to sapienic acid to bypass ER stress and survive [4].

Research Significance and Challenges

- Novel Therapeutic Strategy: The core innovation is leveraging a metabolic dependency (oleate biosynthesis) to achieve selective cell elimination [2]. This provides a potential strategy for purifying differentiated cell populations for therapy or directly targeting CSCs.

- Clinical Challenge: Despite strong pre-clinical results, the clinical efficacy of SCD1 inhibitor monotherapy has been limited [4]. Mechanism-based side effects like skin and eye disorders have also been reported [7].

- Future Directions: Current research focuses on combination therapies (e.g., SCD1 + FADS2 inhibition) [4] and developing liver-targeted SCD1 inhibitors to improve safety profiles [7].

References

- 1. of stearoyl-coA desaturase selectively eliminates... Inhibition [pmc.ncbi.nlm.nih.gov]

- 2. Selective Elimination of Human Pluripotent Stem Cells by ... [sciencedirect.com]

- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the ... [pmc.ncbi.nlm.nih.gov]

- 4. FADS2 confers SCD1 inhibition resistance to cancer cells ... [nature.com]

- 5. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively ... [pmc.ncbi.nlm.nih.gov]

- 6. SCD1, autophagy and cancer: implications for therapy [jeccr.biomedcentral.com]

- 7. An insight into advances and challenges in the ... [pubs.rsc.org]

stearoyl-CoA desaturase inhibitor

SCD1 Biology and Function

SCD1 is an endoplasmic reticulum-associated enzyme that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily converting palmitic acid (16:0) and stearic acid (18:0) into palmitoleic acid (16:1n-7) and oleic acid (18:1n-9) respectively [1] [2] [3]. This reaction requires molecular oxygen and an electron transport chain involving NADH, cytochrome b5 reductase, and cytochrome b5 [1] [2].

The MUFAs produced by SCD1 are fundamental building blocks for complex lipids like phospholipids, triglycerides, cholesteryl esters, and diacylglycerols [4] [1] [2]. By controlling the ratio of saturated to monounsaturated fatty acids, SCD1 is a key regulator of membrane fluidity, signal transduction, and cellular metabolism [4] [1].

SCD1 as a Therapeutic Target

The therapeutic interest in SCD1 stems from its upregulated activity in numerous pathological states. The table below summarizes its role across different disease areas.

| Disease Area | Role and Mechanism of SCD1 | Therapeutic Effect of Inhibition |

|---|---|---|

| Cancer [5] [4] [6] | Promotes proliferation, migration, and survival of cancer cells; enriches MUFAs for membrane synthesis and tumorigenic signaling; induces immunosuppressive tumor microenvironment. | Enhances antitumor T-cell response; reduces cancer cell viability; synergizes with anti-PD-1 immunotherapy [5]. |

| Neurological Disorders (e.g., Parkinson's Disease, Multiple Sclerosis) [7] [8] [3] | In Parkinson's, shifts α-synuclein equilibrium toward pathogenic monomers; in Multiple Sclerosis, impairs regulatory T-cell (Treg) differentiation and fuels neuroinflammation. | Stabilizes α-synuclein tetramers; improves dopaminergic function; promotes Treg differentiation and suppresses autoimmunity [7] [8]. |

| Autoimmunity [8] | Acts as an endogenous brake on Treg differentiation, promoting a pro-inflammatory state. | Doubles peripheral Treg numbers and attenuates disease severity in experimental autoimmune encephalomyelitis (EAE) [8]. |

| X-linked Adrenoleukodystrophy (X-ALD) [3] | Note: In this specific disorder, increasing SCD1 activity is therapeutic. It reroutes toxic saturated very long-chain fatty acids (VLCFAs) into less harmful monounsaturated forms. | Activation, not inhibition, attenuates lipid toxicity by metabolically detoxifying accumulated VLCFAs [3]. |

Experimental Insights and Methodologies

Research into SCD1 inhibition relies on a combination of pharmacological and genetic tools, with key methodological details outlined below.

- Inhibitors and Models: A commonly used potent inhibitor in preclinical studies is CAY10566 [6] [8]. These studies utilize various models, including:

- Key In Vitro Assays:

- T-cell Differentiation: Naïve CD4+ T cells are isolated and cultured under polarizing conditions (e.g., with TGF-β for Tregs) in the presence of SCD1 inhibitors or vehicle control. T-cell fate is then analyzed via flow cytometry or RNA sequencing [8].

- Co-culture Systems: Microglia or immune cells are co-cultured with cancer cells using transwell inserts. This allows study of how tumor cells influence SCD1 expression and lipid metabolism in the tumor microenvironment [6].

- Key Readouts:

- Lipidomics: Analysis of changes in lipid species, particularly the SFA/MUFA ratio and specific lipids like triglycerides and phosphatidylcholine [8].

- Protein and Gene Expression: Western blotting for SCD1, p-STAT3, and transcription factors; qPCR for

Scd1and downstream genes [6]. - Functional Assays: Measures of tumor growth, immune cell infiltration, motor function, and cognitive performance [7] [5].

Based on the described mechanisms [5] [6] [8], the following diagram illustrates the key signaling pathways through which SCD1 influences the tumor microenvironment and autoimmunity.

SCD1 inhibition modulates immune responses in cancer and autoimmunity via distinct pathways.

Inhibitor Development and Challenges

The journey to develop clinically viable SCD1 inhibitors involves both promise and hurdles.

- Clinical Candidate: Aramchol (a partial hepatic SCD1 inhibitor) has shown promise in clinical trials for NASH/NASH, improving liver fat content and fibrosis without significant adverse reactions [2].

- Key Challenges:

- Mechanism-Based Adverse Effects: Systemic and potent inhibition of SCD1 has been linked to dermal and ocular side effects in preclinical models, including alopecia (hair loss), dry eyes, and squinting [2]. These are considered on-target effects, likely due to the role of MUFAs in skin and eye health.

- Therapeutic Window: A major challenge is achieving sufficient SCD1 inhibition for efficacy in the target tissue while avoiding inhibitory levels in the skin and eyes that trigger side effects [2].

- Future Directions:

- Tissue-Targeted Inhibitors: To improve the safety profile, significant effort is being directed toward developing liver-targeted SCD1 inhibitors that minimize systemic exposure [2].

- Exploring New Indications: Given the challenges in metabolic diseases, research is expanding into alternative indications like oncology and neurology [2].

References

- 1. sciencedirect.com/topics/agricultural-and-biological-sciences/ stearoyl ... [sciencedirect.com]

- 2. An insight into advances and challenges in the development ... [pubs.rsc.org]

- 3. Stearoyl-CoA desaturase-1: a potential therapeutic target for ... [molecularneurodegeneration.biomedcentral.com]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances ... [pubmed.ncbi.nlm.nih.gov]

- 6. Lung cancer cells upregulate stearoyl-CoA desaturase 1 ... [nature.com]

- 7. JCI Insight - Usage information: Stearoyl - CoA - Desaturase ... Inhibition [insight.jci.org]

- 8. Fatty acid desaturation by stearoyl-CoA desaturase-1 ... [nature.com]

Core Characteristics & Quantitative Data

| Property | Description / Value |

|---|---|

| Mechanism of Action | Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) [1] [2] [3] |

| Primary Application | Selective elimination of human pluripotent stem cells (hPSCs) [1] [4] [5] |

| Key Effect | Induces apoptosis in hPSCs; prevents teratoma formation [1] [4] [6] |

| Typical Working Concentration (in vitro) | 20 µM [1] [2] [6] |

| Effect on SCD1 Activity | ~65% decrease in hPSCs [1] |

| Effect on Protein Synthesis | ~30% decrease in hPSCs [1] [3] |

| Chemical Property | Value |

|---|---|

| CAS Number | 91396-88-2 [1] [4] [5] |

| Molecular Formula | C12H11N3O [1] [4] [5] |

| Molecular Weight | 213.24 g/mol [1] [4] [5] |

| Chemical Name | N'-phenylpyridine-4-carbohydrazide [4] [5] |

| Solubility (DMSO) | ~43 - 100 mg/mL (201.65 - 468.96 mM) [1] [4] [6] |

Experimental Protocols

For researchers looking to utilize this compound, here are detailed methodologies for key experiments.

SCD1 Activity Assay

This protocol measures the direct enzymatic inhibition of SCD1 by tracking the conversion of radioactive stearic acid to oleic acid [1] [3].

- Cell Seeding: Plate cells (e.g., human iPSCs) in 6-well plates at a density of 50,000 to 100,000 cells per well.

- Treatment: After 24 hours, add 20 µM PluriSIn #1 or a 0.2% DMSO vehicle control to the culture medium.

- Incubation: Incubate cells for 12 hours at 37°C with 5% CO₂.

- Radioactive Labeling: Replace the medium with new medium containing 2.3 µM of [1-¹⁴C] Stearic Acid.

- Lipid Extraction: Incubate for up to 4 hours. Discard the medium, wash cells with PBS, and add a mixture of n-hexane and isopropanol (3:2 v/v) to extract lipids.

- Separation & Analysis: Transfer extracts, add Folch solution (chloroform:methanol, 2:1 v/v), and induce phase separation with water. Evaporate the organic phase and separate free fatty acids using Thin-Layer Chromatography (TLC) on silver nitrate-coated plates with a chloroform:methanol:acetic acid:water (90:8:1:0.8) solvent system.

- Quantification: Scrape the spots corresponding to stearic and oleic acid and count the radioactivity with a scintillation counter. Calculate SCD1 activity as the percent conversion of stearic acid to oleic acid, expressed as pmol/min/10⁶ cells [1] [3].

Cell Viability and Apoptosis Assay

This method assesses the selective cytotoxic effect of PluriSIn #1 on hPSCs [1] [3].

- Cell Culture: Use a human iPSC line (e.g., BJ-iPS28).

- Treatment: Treat cells with ~20 µM PluriSIn #1 for 1 day (24 hours).

- Viability Measurement: Fix cells with 0.5% glutaraldehyde and stain with methylene blue dissolved in 0.1 M boric acid (pH 8.5). Extract the color with 0.1 M HCl and measure the absorbance at 650 nm, which is proportional to the relative cell number [1].

- Apoptosis Detection: The induction of apoptosis can be confirmed through additional standard methods such as TUNEL staining or flow cytometry for Annexin V, as the central cell death mechanism is apoptosis [1] [4].

The mechanism by which PluriSIn #1 selectively targets pluripotent stem cells can be visualized as follows:

Research Applications and Workflow

The primary application of PluriSIn #1 is to ensure the safety of stem cell therapies by purifying differentiated cell populations. The typical workflow is illustrated below:

This application is supported by in vivo evidence showing that pretreatment of induced pluripotent stem cell derivates (iPSD) with 20 µM PluriSIn #1 for 1 day significantly reduced Nanog-positive (pluripotent) cells and prevented teratoma formation upon transplantation into mouse models, while the engraftment of desired cardiomyocytes was maintained [2] [6].

References

- 1. PluriSIn #1 (NSC 14613) | SCD inhibitor | Mechanism [selleckchem.com]

- 2. PluriSIn 1 (Synonyms: NSC 14613) - MedchemExpress.com [medchemexpress.com]

- 3. | Dehydrogenase | Stearoyl-CoA Desaturase... | TargetMol PluriSIn 1 [targetmol.com]

- 4. # PluriSIn ( 1 ) | CAS... | Manufacturer BioCrick NSC 14613 [biocrick.com]

- 5. PluriSIn 1 (NSC 14613) - Stem Cell Inhibitor [apexbt.com]

- 6. - PluriSIn ( 1 ) | Dehydrogenase inhibitor | Stearoyl-CoA... NSC 14613 [invivochem.com]

PluriSIn 1 oleic acid biosynthesis

Introduction to PluriSIn 1

PluriSIn 1 is a small molecule inhibitor discovered through a high-throughput screen of over 52,000 compounds [1]. It was identified as one of 15 pluripotent cell-specific inhibitors (PluriSIns) and is the most selective. The core function of PluriSIn 1 is the selective elimination of human pluripotent stem cells (hPSCs), including both embryonic and induced pluripotent stem cells, while sparing a wide array of progenitor and differentiated cells [1] [2]. This specificity is crucial for improving the safety of hPSC-based therapies by mitigating the tumorigenic risk from residual undifferentiated cells [1] [3].

Mechanism of Action

PluriSIn 1 specifically inhibits stearoyl-coA desaturase (SCD1), the key enzyme in the biosynthesis of oleic acid [1] [4]. SCD1 introduces a double bond into saturated fatty acids, converting them into monounsaturated fatty acids (MUFAs), with oleic acid being its primary product [5].

The inhibition of SCD1 by PluriSIn 1 triggers a specific chain of molecular events in hPSCs, leading to programmed cell death. The diagram below illustrates this mechanism and its outcomes.

PluriSIn 1 mechanism: SCD1 inhibition induces ER stress and apoptosis in hPSCs.

This dependence on SCD1 and oleate appears to be a metabolic hallmark of the pluripotent state itself, as PluriSIn 1 is also cytotoxic to mouse blastocysts [1].

Quantitative Efficacy Data

The tables below summarize key quantitative data from foundational studies on PluriSIn 1.

Table 1: Biological Effects of PluriSIn 1 in Experimental Models

| Experimental Model | Effect Observed | Key Measurement | Reference |

|---|---|---|---|

| Human Pluripotent Stem Cells (hPSCs) | Cytotoxicity & Apoptosis | ~65% reduction in SCD1 enzyme activity | [4] |

| ~30% reduction in global protein synthesis | [4] | ||

| Mouse Teratoma Model | Prevention of Teratoma Formation | Inhibited teratoma formation from undifferentiated hPSCs | [1] [4] |

| Cell Co-culture Systems | Selective Cell Elimination | Selective death of Nanog-positive iPSCs; iPS-derived cardiomyocytes unaffected | [2] |

Table 2: Key Chemical and Application Information

| Parameter | Details |

|---|---|

| CAS Number | 91396-88-2 [4] |

| Molecular Formula | C₁₂H₁₁N₃O [4] |

| Molecular Weight | 213.24 g/mol [4] |

| Primary Target | Stearoyl-CoA Desaturase (SCD1) [1] [4] |

| Common Working Concentration | 15-20 μM (in vitro) [6] [4] |

| Rescue Agent | Oleic Acid (OA) [6] |

Experimental Protocols

Here are detailed methodologies for key experiments using PluriSIn 1, compiled from research publications.

SCD1 Enzyme Activity Assay

This protocol measures the direct functional impact of PluriSIn 1 on its target, SCD1 [4].

- Cell Plating: Plate cells (e.g., hPSCs) in 6-well plates at a density of 50,000 to 100,000 cells per well.

- Treatment: After 24 hours, add 20 μM PluriSIn 1 or a vehicle control (e.g., 0.2% DMSO) to the culture medium. Incubate for 12 hours at 37°C and 5% CO₂.

- Radioactive Labeling: Remove the old medium, wash cells with PBS, and add new medium containing 2.3 μM of 0.75 μCi [1-¹⁴C] Stearic Acid. Incubate for up to 4 hours.

- Lipid Extraction: Discard the medium, wash cells 3x with PBS. Add 2 mL of n-hexane:isopropanol (3:2 v:v) and incubate for 30 minutes. Then, add 2 mL of Folch solution (chloroform:methanol, 2:1 v:v) to terminate the reaction. Transfer the liquid to tubes and partition the phases by adding 1 mL of water.

- Analysis: Evaporate the lower organic phase. Use thin-layer chromatography (TLC) on 10% AgNO₃-coated plates to separate [1-¹⁴C] stearic acid (substrate) and [1-¹⁴C] oleic acid (product). Scrape the spots and count the radioactivity. SCD1 activity is calculated as the percentage conversion of stearic acid to oleic acid, converted to pmol/min/10⁶ cells.

In Vitro Cell Viability and Selectivity Assay

This assay is used to confirm the selective cytotoxicity of PluriSIn 1 towards pluripotent cells [4] [2].

- Cell Culture Setup: Co-culture undifferentiated hPSCs (e.g., iPSCs expressing a pluripotency marker like Nanog) with their differentiated progeny (e.g., iPSC-derived cardiomyocytes) in an appropriate medium.

- Dosing: Treat the co-culture with a range of PluriSIn 1 concentrations (e.g., 15-20 μM is a common starting point) for 24-72 hours.

- Viability Quantification:

- Option A (Colorimetric): Fix cells with 0.5% glutaraldehyde and stain with 0.1 M boric acid (pH 8.5) containing methylene blue. Extract the color with 0.1 M HCl and measure the absorbance at 650 nm, which is proportional to cell number [4].

- Option B (Flow Cytometry): Detach cells and stain using an annexin V-FITC/propidium iodide (PI) apoptosis detection kit. Analyze by flow cytometry to distinguish between live, early apoptotic, and necrotic cell populations [5].

- Expected Outcome: A significant reduction in the number of undifferentiated (e.g., Nanog-positive) cells should be observed, while the differentiated cells (e.g., cardiomyocytes) remain largely unaffected [2].

Advanced Research Insights

Role in Differentiation and Wnt Signaling

Beyond selective elimination, SCD1 inhibition by molecules like PluriSIn 1 plays a role in maintaining pluripotency and directing differentiation. Research shows that inhibiting SCD1 during the early stages of endodermal differentiation attenuates the Wnt/β-catenin signaling pathway [5]. Wnt proteins require MUFA acylation (a post-translational modification dependent on SCD1 products) for their secretion and activity. By reducing MUFA availability, PluriSIn 1 disrupts Wnt signaling, thereby conferring maintenance to hiPSCs and opposing the initiation of endoderm differentiation [5]. This effect can be rescued by the addition of oleate.

Mechanisms of Resistance

A genome-wide screen identified that hyperactivation of the RAS signaling pathway confers resistance to PluriSIn-1 in hPSCs [6]. This resistance was demonstrated experimentally by overexpressing MRAS (a RAS family protein), which made cells more resistant to the drug, particularly in culture medium supplemented with oleic acid [6]. This finding reveals a key cellular bypass mechanism and underscores the link between lipid metabolism and core growth-signaling pathways.

Key Technical Considerations

- Rescue Experiments: Always include an oleic acid supplementation control (typically 50 μM) to confirm that the observed effects are specifically due to SCD1 inhibition [6] [5].

- Culture Conditions: Be aware that the efficacy of PluriSIn 1 can vary with culture conditions. Cells grown in OA-poor media (e.g., mTeSR) are more sensitive than those grown on feeders with media containing high OA levels [6]. The required effective concentration should be optimized accordingly.

- Beyond PluriSIn 1: Note that CAY10566 is another specific SCD1 inhibitor used in similar research contexts, with studies using it at concentrations around 25 nmol/L to avoid toxicity [5].

References

- 1. Selective elimination of human pluripotent stem cells by an oleate... [pubmed.ncbi.nlm.nih.gov]

- 2. Read independent reviews on the PluriSIn - 1 from STEMCELL... [selectscience.net]

- 3. Selective elimination of human pluripotent stem cells by an ... [stemcell.com]

- 4. | Dehydrogenase | Stearoyl-CoA Desaturase... | TargetMol PluriSIn 1 [targetmol.com]

- 5. A small molecule modulating monounsaturated fatty acids and ... [stemcellres.biomedcentral.com]

- 6. Genome-wide Screen for Culture Adaptation and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: SCD1 Role in Stem Cell Biology

Introduction to SCD1: Molecular Structure and Biochemical Function

Stearoyl-CoA desaturase 1 (SCD1) is an iron-containing endoplasmic reticulum-bound enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs) from saturated fatty acid (SFA) precursors. This integral membrane protein introduces a cis double bond between carbons 9 and 10 (Δ-9 position) in saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1) respectively [1] [2]. The enzyme structure consists of a cone-shaped four α-helical bundle with both N- and C-terminal domains extending into the cytosol and highly conserved regions surrounding the iron-containing catalytic center [1]. In humans, two isoforms exist (SCD1 and SCD5) with distinct tissue distributions—SCD1 is ubiquitously expressed with highest levels in lipogenic tissues like liver and adipose, while SCD5 is primarily found in brain and pancreas [1] [2].

The MUFA products generated by SCD1 activity serve as essential substrates for synthesizing complex lipids including phospholipids, triglycerides, cholesteryl esters, and wax esters. These lipids are crucial structural components of cellular membranes where they significantly influence membrane fluidity, signaling transduction, and gene expression [1]. The balance between saturated and monounsaturated fatty acids regulated by SCD1 has profound implications for cellular homeostasis, with SCD1 dysregulation observed in numerous pathological conditions including obesity, insulin resistance, non-alcoholic fatty liver disease, and cancer [1] [3]. In stem cell biology, particularly cancer stem cells (CSCs), SCD1 has emerged as a critical metabolic regulator that supports maintenance, self-renewal, and therapeutic resistance.

SCD1 in Cancer Stem Cells: Mechanisms and Functional Significance

SCD1 in CSC Maintenance and Therapy Resistance

Cancer stem cells (CSCs), also referred to as tumor-initiating cells, represent a subpopulation within tumors that possess enhanced self-renewal capacity, multipotency, and resistance to conventional therapies. These cells are increasingly recognized as responsible for tumor recurrence, metastasis, and treatment failure across multiple cancer types [1]. SCD1 has been identified as a critical metabolic dependency in CSCs, with extensive evidence demonstrating its elevated expression in CSC-enriched populations compared to their non-stem counterparts:

In lung cancer, tumor spheroids (enriched for CSCs) show more than 10-fold increase in SCD1 mRNA and protein levels compared to adherent cultures [4]. SCD1 inhibition in these models reduced spheroid formation efficiency by 2- to 3-fold and sensitized cells to chemotherapy [4] [1].

Colorectal cancer cells exhibit increased SCD1 expression that promotes tumor progression and chemoresistance [5]. Inhibition of SCD1 reversed cisplatin resistance in lung cancer sphere-forming cells and delayed tumor growth in colon cancer models [1].

Studies in glioblastoma and ovarian cancer demonstrate that CSCs possess a higher proportion of MUFAs in their lipid composition compared to non-stem cancer cells, suggesting lipid desaturation serves as a potential biomarker for CSCs [1].

The functional significance of SCD1 in CSCs extends beyond mere structural support, influencing key stemness pathways, redox homeostasis, and cellular differentiation. SCD1 inhibition selectively targets the CSC population while often sparing more differentiated cancer cells, highlighting its potential as a therapeutic target for eliminating the root cause of tumor recurrence and metastasis [4].

Quantitative Evidence of SCD1 in Stem Cell Populations

Table 1: Experimental Evidence of SCD1 Function in Stem Cell Populations

| Cell Type/Model | Experimental Approach | Key Findings | Functional Outcome |

|---|---|---|---|

| Lung cancer spheroids [4] | siRNA knockdown vs. MF-438 inhibitor (IC~50~ ~1μM) | 10-fold SCD1 upregulation in spheroids; 2-3 fold reduction in spheroid formation with inhibition | Impaired self-renewal; selective CSC targeting |

| MPE-derived primary lung cultures [4] | MF-438 treatment (1μM) vs. oleate rescue | >100-fold higher sensitivity vs. adherent cells; partial rescue with oleate supplementation | SCD1 essential for CSC maintenance; MUFA dependence |

| Colorectal cancer HCT116 [1] | SCD1 inhibitor CAY10566 + autophagy inhibition | Synergistic cell death with combined inhibition | Overcame resistance mechanism; induced apoptosis |

| Hepatoma cells [6] | Aramchol + regorafenib combination | Enhanced antitumor efficacy in ATG16L1 T300/T300 genotype | Genotype-dependent therapeutic response |

| Intestinal stem cells [7] | Intestine-specific SCD1 knockout | Reduced obesity-induced oxidative stress via MT1 induction | Tissue-specific protection against metabolic stress |

Table 2: SCD1 Inhibitors and Their Experimental Applications

| Inhibitor | Mechanism | Experimental Context | Observed Effects |

|---|---|---|---|

| MF-438 [4] [1] | Potent, orally available enzymatic inhibitor | Lung cancer spheroids & primary cultures | Selective CSC toxicity (IC~50~ <1μM); impaired tumorigenicity |

| Aramchol [6] | Enzymatic inhibition & reduced SCD1 protein | GI tumor cells + multi-kinase inhibitors | Synergistic cell killing; enhanced ER stress & autophagy |

| A939572 [1] [7] | SCD1 enzymatic inhibition | Mouse tumor models; intestinal SCD1 studies | Enhanced antitumor T-cells; reduced obesity & steatosis |

| CAY10566 [1] | Pharmacological inhibition | Hepatocellular carcinoma cells | Induced autophagy-dependent apoptosis |

| T-3764518 [1] | Small molecule inhibitor | Colon cancer HCT-116 cells | Activated AMPK; accelerated autophagy |

Molecular Mechanisms and Signaling Pathways

SCD1 in Lipid Metabolism and Membrane Dynamics

The central biochemical function of SCD1 positions it as a critical regulator of cellular lipid composition. By controlling the MUFA:SFA ratio, SCD1 directly influences membrane fluidity and microdomain organization, which in turn affects the function of membrane-associated receptors and signaling complexes [1]. In CSCs, this regulation is particularly crucial as these cells require significant membrane biogenesis during division and differentiation. The oleate and palmitoleate produced by SCD1 activity are preferentially incorporated into phospholipids that form the primary structural components of cellular and organellar membranes, including the endoplasmic reticulum, mitochondria, and plasma membrane [1] [3].

Beyond structural roles, SCD1-derived MUFAs serve as signaling molecules and precursors for lipid second messengers. The enzyme's location in the endoplasmic reticulum membrane places it at a strategic intersection of lipid metabolic pathways, allowing it to influence triglyceride synthesis, cholesterol esterification, and phospholipid remodeling [1]. In CSCs, this metabolic flexibility supports adaptation to fluctuating nutrient environments and metabolic stresses within the tumor microenvironment. Additionally, SCD1 activity has been linked to the regulation of lipid droplet formation—dynamic organelles that store neutral lipids and protect against lipotoxicity—which are increasingly recognized as important components of CSC metabolic adaptation [3].

SCD1 in Signaling Pathway Regulation

SCD1 interacts with multiple signaling pathways crucial for stem cell maintenance and function:

HIF-2α Signaling: In clear cell renal cell carcinoma, SCD1 is upregulated in response to HIF-2α (hypoxia-inducible factor), creating a feed-forward loop where SCD1 upregulation further enhances HIF-2α expression, promoting tumorigenesis under hypoxic conditions typical of stem cell niches [1].

Wnt/β-catenin Pathway: SCD1 inhibition reduces Wnt/β-catenin signaling, leading to increased production of CCL4 and enhanced recruitment of dendritic cells and T-cells in tumor models, connecting metabolic regulation with immune modulation [1].

AMPK/mTOR Axis: SCD1 inhibition activates AMPK while inhibiting mTORC1 and mTORC2, creating metabolic stress that impacts CSC survival. This regulation is particularly evident in the context of autophagy induction as a survival mechanism [1] [6].

The diagram below illustrates the key signaling pathways involving SCD1 in cancer stem cells:

SCD1 integrates metabolic and signaling pathways in CSCs. Gold: SCD1 function; Red: Pathway components; Green: Cellular processes; Blue: CSC phenotypes.

SCD1 and Autophagy: A Complex Interplay

The relationship between SCD1 and autophagy represents a critical adaptive mechanism in stem cells, particularly under metabolic stress. Autophagy, a conserved intracellular degradation process, plays dual roles in cancer—acting as both a tumor suppressor (by removing damaged components) and a tumor promoter (by sustaining survival under stress) [8]. SCD1 inhibition typically induces endoplasmic reticulum stress due to SFA accumulation, subsequently triggering autophagy as a protective mechanism:

- In hepatocellular carcinoma, SCD1 inhibition by CAY10566 induces autophagy-dependent apoptosis [1] [8].

- In lung cancer spheroids, MF-438 treatment increases LC3-II levels (an autophagy marker) and ER stress response [1].

- In colon cancer cells, SCD1 inhibition activates AMPK and accelerates autophagy, enabling escape from cytotoxic effects unless combined with autophagy inhibitors [1].

This complex relationship creates a therapeutic opportunity for combining SCD1 inhibitors with autophagy blockers, as demonstrated by the synergistic effect of amodiaquine with SCD1 inhibition in lung cancer models [1]. The diagram below illustrates the interplay between SCD1 inhibition and autophagy:

Cellular response to SCD1 inhibition. Red: Interventions; Gold: Metabolic changes; Green: Signaling processes; Blue: Cell fate outcomes.

Therapeutic Targeting and Experimental Approaches

SCD1 Inhibitors and Combination Strategies

The therapeutic potential of SCD1 inhibition extends beyond single-agent applications, with combination strategies showing enhanced efficacy:

Immunotherapy Combinations: SCD1 inhibition with A939572 enhanced antitumor T-cell responses and improved efficacy of anti-PD-1 therapy in mouse models, suggesting potential for cancer immunotherapy combinations [1].

Multi-kinase Inhibitor Combinations: Aramchol (SCD1 inhibitor) combined with regorafenib showed synergistic killing in GI tumor cells, particularly in cells with ATG16L1 T300/T300 genotype, demonstrating the importance of genetic background in therapeutic response [6].

Chemotherapy Sensitization: SCD1 inhibition reversed cisplatin resistance in lung cancer sphere-forming cells and enhanced cytotoxicity in combination with various chemotherapeutic agents [1] [4].

Autophagy Inhibition: Combining SCD1 inhibitors with autophagy inhibitors (e.g., chloroquine, amodiaquine) prevents the development of resistance and enhances cancer cell death through dual metabolic targeting [1] [8].

These combination approaches are particularly relevant for targeting CSCs, which often demonstrate enhanced metabolic flexibility and resistance to single-agent therapies. The sequential or simultaneous targeting of SCD1 along with complementary pathways may help overcome the adaptive resistance mechanisms that characterize stem cell populations.

Experimental Protocols for SCD1 Research

4.2.1 Spheroid Formation Assay for CSC Enrichment

Purpose: To generate and evaluate CSC-enriched populations from cancer cell lines or primary tissues [4].

Procedure:

- Harvest adherent cells at 70-80% confluence using gentle enzymatic dissociation

- Resuspend cells in serum-free DMEM/F12 medium supplemented with:

- 20 ng/mL EGF

- 10 ng/mL bFGF

- 1× B27 supplement

- 4 μg/mL heparin

- Plate cells in ultra-low attachment plates at density of 1×10^4 cells/mL

- Culture for 5-14 days, monitoring spheroid formation

- Treat with SCD1 inhibitors (e.g., MF-438 at 0.1-10 μM) with/without oleate rescue (100 μM OA-BSA)

- Quantify spheroid number and size using automated image analysis

Technical Notes: Spheroid formation efficiency correlates with ALDH1A1 activity—a CSC marker. Oleate supplementation tests SCD1-specific effects by bypassing enzymatic blockade [4].

4.2.2 SCD1 Genetic Knockdown in Stem Cell Populations

Purpose: To evaluate SCD1-specific functions independent of pharmacological inhibition [4].

Procedure:

- Design SCD1-specific siRNA sequences or shRNA constructs

- Transfect/transduce target cells using appropriate delivery systems

- For adherent cells: Use lipid-based transfection at 60-70% confluence

- For spheroids: Employ lentiviral transduction with polybrene enhancement

- Confirm knockdown efficiency at 48-72 hours by:

- qRT-PCR for SCD1 mRNA levels

- Western blot for SCD1 protein (∼41 kDa)

- GC-MS analysis of fatty acid composition (C16:1/C16:0 and C18:1/C18:0 ratios)

- Assess functional outcomes:

- Spheroid formation capacity

- Colony formation in soft agar

- In vivo tumorigenicity in immunocompromised mice

Technical Notes: Include scramble siRNA controls and rescue experiments with MUFA supplementation to confirm target specificity [4].

4.2.3 Autophagy Flux Analysis in SCD1-Inhibited Cells

Purpose: To monitor autophagy induction following SCD1 inhibition [1] [8].

Procedure:

- Plate cells in appropriate growth medium 24 hours before treatment

- Treat with SCD1 inhibitors (e.g., MF-438 at 1 μM) with/without autophagy inhibitors (e.g., bafilomycin A1 at 100 nM)

- Harvest cells at 6, 12, 24, and 48 hours post-treatment

- Analyze autophagy markers:

- Western blot for LC3-I/II conversion (LC3-II increase indicates autophagy)

- p62/SQSTM1 degradation (decreased p62 indicates complete autophagy)

- Immunofluorescence for LC3 puncta formation

- Correlate with cell viability assays (MTT, ATP content, propidium iodide exclusion)

Technical Notes: Use tandem fluorescent LC3 constructs (mRFP-GFP-LC3) to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta) [8].

Technical Considerations and Research Challenges

Methodological Approaches for SCD1 Research

Advanced methodologies are essential for comprehensive SCD1 investigation in stem cell biology:

Lipidomic Profiling: Comprehensive LC-MS/MS analysis of lipid species distribution following SCD1 modulation provides insights into metabolic rewiring. Key parameters include phospholipid composition, triglyceride species, and cholesterol esters [1] [5].

Metabolic Flux Analysis: Using (^{13})C-labeled glucose or glutamine tracers coupled with GC-MS to track MUFA incorporation into complex lipids and energy metabolism pathways [5].

Single-Cell RNA Sequencing: Resolving SCD1 expression heterogeneity within stem cell populations and identifying correlated stemness markers [4].

Electron Microscopy: Ultrastructural analysis of ER morphology, lipid droplet accumulation, and autophagic vesicles following SCD1 inhibition [4].

Research Challenges and Future Directions

Despite significant advances, several challenges remain in targeting SCD1 for stem cell manipulation:

Tissue-Specific Effects: SCD1 deletion produces distinct phenotypes in different tissues—liver-specific knockout protects against high-carbohydrate diet-induced adiposity but not high-fat diet, while skin-specific knockout recapitulates the hypermetabolic phenotype of global knockout [3]. These findings highlight the importance of tissue context in SCD1 function.

Compensatory Mechanisms: Other desaturases (SCD5, FADS2) or lipid uptake pathways may compensate for SCD1 loss, requiring comprehensive lipid metabolic targeting [1].

Therapeutic Window: While SCD1 inhibition shows promise for cancer therapy, potential side effects on normal stem cell populations require careful evaluation.

Biomarker Development: Identification of predictive biomarkers for SCD1 inhibitor response, such as ATG16L1 genotype [6] or baseline MUFA:SFA ratios, will be essential for patient stratification.

Future research directions should focus on tissue-specific SCD1 modulation, rational combination therapies, and developing selective inhibitors that minimize impact on normal stem cell function while effectively targeting pathological stem cell populations.

Conclusion

SCD1 represents a critical metabolic regulator in stem cell biology, particularly within the context of cancer stem cells where it supports maintenance, self-renewal, and therapeutic resistance. Through its fundamental role in controlling the cellular MUFA:SFA ratio, SCD1 influences membrane properties, signaling pathways, stress responses, and epigenetic regulation. The complex interplay between SCD1 and autophagy creates both challenges and opportunities for therapeutic intervention, with combination approaches showing particular promise.

References

- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker [pmc.ncbi.nlm.nih.gov]

- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker [mdpi.com]

- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 ... [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA desaturase-1 is a key factor for lung cancer- ... [nature.com]

- 5. An important factor in lipid metabolism in colorectal cancer [sciencedirect.com]

- 6. The SCD1 inhibitor aramchol interacts with regorafenib to ... [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal stearoyl-coenzyme A desaturase-inhibition ... [sciencedirect.com]

- 8. SCD1, autophagy and cancer: implications for therapy [jeccr.biomedcentral.com]

Mechanism of Action: From SCD1 Inhibition to Apoptosis

PluriSIn 1 selectively eliminates human pluripotent stem cells (hPSCs) by inhibiting stearoyl-CoA desaturase (SCD1), a key enzyme in oleic acid biosynthesis [1] [2]. This inhibition disrupts lipid metabolism, leading to a cascade of cellular events that culminate in apoptosis. The mechanism is summarized in the diagram below and detailed thereafter.

PluriSIn 1 mechanism: SCD1 inhibition triggers ER stress and apoptosis via UPR pathways.

- SCD1 Inhibition and ER Stress: SCD1 catalyzes the formation of oleic acid. Its inhibition causes an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids like oleate, disrupting ER membrane composition and function. This imbalance induces ER stress [1] [3] [2].

- Activation of the Unfolded Protein Response (UPR): ER stress triggers the UPR. Research shows PluriSIn 1 activates specific UPR branches [1]:

- The PERK-eIF2α-ATF4-CHOP axis: PERK phosphorylates eIF2α, leading to a global attenuation of protein synthesis (by ~30% in hPSCs) [4]. However, it also selectively translates transcription factor ATF4, which upregulates the pro-apoptotic factor CHOP [5] [6] [7].

- The IRE1-TRAF2-ASK1-JNK axis: Activated IRE1 recruits TRAF2, leading to the activation of ASK1 and JNK. JNK promotes apoptosis by phosphorylating and modulating the activity of BCL-2 family proteins [5].

- Commitment to Apoptosis: The concerted action of CHOP and JNK activation shifts the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death specifically in pluripotent cells [5] [1].

Quantitative Data and Experimental Evidence

The following tables summarize key quantitative findings and experimental models that validate PluriSIn 1's activity.

Table 1: Key Quantitative Effects of PluriSIn 1 on Pluripotent Stem Cells

| Parameter | Effect of PluriSIn 1 (at ~20 µM) | Experimental Context | Citation |

|---|---|---|---|

| SCD1 Enzyme Activity | ~65% decrease | hPSCs incubated for 12 hours | [4] |

| Global Protein Synthesis | ~30% reduction | hPSCs | [1] [4] |

| Viability of hPSCs | Selective elimination | Co-cultures with differentiated cells | [1] [2] |

| Teratoma Formation | Prevented | hPSCs pre-treated with PluriSIn 1 before in vivo injection | [1] [3] |

| Mouse Embryo Development | Inhibited | Cytotoxic to mouse blastocysts | [1] |

Table 2: Key Experimental Models and Outcomes

| Experimental Model | Key Findings | Significance | Citation |

|---|---|---|---|

| High-Throughput Screen | Identified 15 PluriSIns; PluriSIn #1 most potent. | Discovery of SCD1 dependency as unique vulnerability of hPSCs. | [1] [2] |

| iPS-derived Cardiomyocytes | Eliminated Nanog+ pluripotent cells; did not harm differentiated cardiomyocytes. | Demonstrated utility in making iPS cell therapy safer. | [3] |

| Mouse Myocardial Infarction Model | Prevented tumor formation from transplanted iPS derivates. | Confirmed efficacy in improving safety of cell transplantation in vivo. | [3] |

Essential Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies.

Table 3: Key Experimental Protocols for Investigating PluriSIn 1

| Protocol | Key Steps | Purpose | Citation |

|---|

| SCD1 Activity Assay | 1. Treat cells (50k-100k/well) with 20 µM PluriSIn #1 for 12h. 2. Pulse with [1-¹⁴C] Stearic Acid. 3. Lipid extraction and TLC separation. 4. Quantify conversion of stearic acid to oleic acid. | Directly measure the compound's target engagement and inhibitory efficacy. | [8] [4] | | Cytotoxicity / Cell Viability | 1. Treat cells with compound. 2. Fix with glutardialdehyde and stain with methylene blue. 3. Color extraction with HCl. 4. Measure absorbance at 650nm (proportional to cell number). | Determine the selective cytotoxic effect on hPSCs relative to control differentiated cells. | [8] [4] | | Apoptosis Detection | TUNEL assay combined with immunofluorescence for pluripotency markers (e.g., Nanog). | Confirm that cell death occurs via apoptosis and specifically in the undifferentiated target population. | [3] | | In Vivo Teratoma Prevention | 1. Pre-treat hPSCs with PluriSIn #1 before transplantation. 2. Inject cells into immunodeficient mice or mouse disease models. 3. Monitor for tumor formation. | Validate the ability of the compound to remove tumorigenic cells in a therapeutic context. | [1] [3] |

Therapeutic Application in Tumor Prevention

The primary application of PluriSIn 1 is to enhance the safety of cell therapies based on human pluripotent stem cells. Residual undifferentiated hPSCs in a therapeutic cell product can form teratomas after transplantation [1] [2]. Treatment with PluriSIn 1 can selectively eliminate these residual pluripotent cells from differentiated cultures, thereby preventing teratoma formation without harming the differentiated cell population, as demonstrated in models using iPS-derived cardiomyocytes transplanted into mouse infarcted hearts [3].

References

- 1. Selective elimination of human pluripotent stem cells by an oleate... [cris.tau.ac.il]

- 2. Selective Elimination of Human Pluripotent Stem Cells by ... [sciencedirect.com]

- 3. Inhibition of stearoyl-coA desaturase selectively eliminates ... [pmc.ncbi.nlm.nih.gov]

- 4. PluriSIn #1 (NSC 14613) | SCD inhibitor | Mechanism [selleckchem.com]

- 5. Mediators of endoplasmic reticulum stress-induced apoptosis [pmc.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum stress: molecular mechanism and ... [nature.com]

- 7. Endoplasmic reticulum stress, cell death and tumor [spandidos-publications.com]

- 8. | Dehydrogenase | Stearoyl-CoA Desaturase... | TargetMol PluriSIn 1 [targetmol.com]

Experimental Data & Protocols

For researchers aiming to utilize PluriSIn 1 in their work, the following table consolidates key experimental findings and conditions from the literature.

| Experimental Context | Key Findings | Dosage & Conditions |

|---|---|---|

| Elimination of Nanog-positive iPS derivates (iPSD) | ~16-fold reduction in Nanog mRNA; induced apoptosis in Nanog-positive cells; diminished spheroid size and number [1] | 20 µM for 1-4 days [1] |

| Prevention of teratoma formation in vivo | Prevented tumor formation in mouse myocardium (0/6 mice) vs. tumors in all control mice (6/6) [1] | Pre-treatment of cells prior to injection [1] |

| SCD1 Enzyme Activity Assay | Measured ~65% reduction in SCD1 activity in hPSCs [2] | Cells pre-treated with 20 µM for 12h, then incubated with [1-¹⁴C] Stearic Acid [2] |

| Impact on Differentiated Cells | No change in cardiac markers (cTnI, α-MHC, MLC-2v) in iPS-derived cardiomyocytes; differentiated cells spared [1] | 20 µM for 4 days [1] |

Detailed SCD1 Activity Assay Protocol

This protocol is essential for directly confirming the compound's on-target effect [2].

- Cell Plating: Plate cells (e.g., hPSCs) in 6-well plates at a density of 50,000 to 100,000 cells per well.

- Compound Treatment: After 24 hours, add 20 µM PluriSIn 1 or a vehicle control (e.g., 0.2% DMSO) to the culture medium. Incubate for 12 hours at 37°C, 5% CO₂.

- Radioactive Labeling: Remove the old medium, wash cells with PBS, and add new medium containing 2.3 µM (0.75 µCi) [1-¹⁴C] Stearic Acid. Incubate for up to 4 hours.

- Lipid Extraction: Discard the medium, wash cells with PBS, and add 2 mL of n-hexane:isopropanol (3:2 v:v) to lyse the cells. Then, add 2 mL of Folch solution (chloroform:methanol, 2:1 v:v) for phase partition with 1 mL water.

- Analysis: Evaporate the lower organic phase. Use thin-layer chromatography (TLC) with pre-treated plates to separate [1-¹⁴C] stearic acid and [1-¹⁴C] oleic acid. Scrape the spots and count the radioactivity to calculate SCD1 activity as the percent conversion of stearate to oleate [2].

Mechanism of Action Visualization

The following diagram illustrates the mechanism by which PluriSIn 1 selectively targets pluripotent stem cells.

The diagram shows how PluriSIn 1 inhibits SCD1, disrupting the balance of saturated and unsaturated fatty acids. This leads to endoplasmic reticulum stress and the selective initiation of apoptosis in human pluripotent stem cells [2] [1] [3].

Research Applications & Workflow

The primary application of PluriSIn 1 is to enhance the safety of stem cell-based therapies. A typical workflow for its use is as follows:

This safety-purification strategy has been validated in a mouse model of myocardial infarction, where PluriSIn 1-treated iPS derivates engrafted and survived in the infarcted heart without forming tumors [1].

Notes on Practical Use

- Solubility and Storage: PluriSIn 1 is soluble in DMSO (e.g., 50 mg/mL) and ethanol (e.g., 21.3 mg/mL). Powder should be stored at -20°C, and stock solutions at -80°C [2] [4].

- Cytotoxicity Confirmation: To confirm the effective elimination of undifferentiated cells, assays such as TUNEL staining for apoptosis and quantification of pluripotency marker expression (e.g., Nanog) via RT-PCR or immunoblotting are recommended [1].

References

- 1. Inhibition of stearoyl-coA desaturase selectively eliminates ... [pmc.ncbi.nlm.nih.gov]

- 2. | Dehydrogenase | Stearoyl-CoA Desaturase... | TargetMol PluriSIn 1 [targetmol.com]

- 3. Selective elimination of human pluripotent stem cells by an oleate... [pubmed.ncbi.nlm.nih.gov]

- 4. PluriSIn 1 (NSC 14613) | Apoptosis Inducer [medchemexpress.com]

Mechanism of Action and Key Experiments

PluriSIn 1 induces selective cell death in hPSCs through a defined mechanism, confirmed by various experimental assays.

Mechanism of Action

The diagram below illustrates the mechanism by which PluriSIn 1 selectively targets hPSCs.

Mechanism of PluriSIn 1 selective cytotoxicity in hPSCs via SCD1 inhibition.

Summary of Key Experimental Evidence

The table below summarizes the core experimental findings that validate PluriSIn 1's function.

| Experimental Model | Key Findings | Concentration / Duration | Reference |

|---|---|---|---|

| In Vitro (hPSCs) | Induces apoptosis; ~65% reduction in SCD1 activity; ~30% reduction in protein synthesis; eliminates Nanog-positive cells | 20 µM / 12 hours to 4 days | [1] [2] [3] |

| In Vitro (iPS-derived Cardiomyocytes) | Eliminates Nanog-positive cells; does not harm differentiated cardiomyocytes | 20 µM / 1 to 4 days | [2] |

| In Vivo (Mouse Teratoma Model) | Prevents teratoma formation from undifferentiated hPSCs | Pre-treatment of cells with 20 µM PluriSIn 1 | [2] [3] |

| Mouse Blastocysts | Cytotoxic to pluripotent cells in early embryos, confirming oleate dependence is inherent to pluripotent state | Not Specified | [3] |

Detailed Experimental Protocols

For laboratory replication, here are detailed methodologies for key assays.

SCD1 Activity Assay

This protocol measures the direct enzymatic activity of SCD1 in cells after PluriSIn 1 treatment [1].

Experimental workflow for measuring SCD1 enzyme activity after PluriSIn 1 treatment.

Key steps in the SCD1 activity assay include [1]:

- Cell Preparation: Plate cells in 6-well plates at 50,000-100,000 cells per well.

- Treatment: Add 20 µM PluriSIn #1 or 0.2% DMSO (vehicle control) to cells for 12 hours.

- Radioactive Labeling: Replace medium with new medium containing 2.3 µM (0.75 µCi) [1-¹⁴C] Stearic Acid and incubate for up to 4 hours.

- Lipid Extraction: Wash cells and add n-hexane:isopropanol (3:2 v:v), then Folch solution (chloroform:methanol, 2:1 v:v) for phase partition.

- Separation & Detection: Spot lipids on silver nitrate-treated TLC plates, run in Chloroform:MeOH:AcH:DDW (90:8:1:0.8). Scrape stearic and oleic acid spots for scintillation counting.

- Calculation: Calculate SCD1 desaturase activity from the percent conversion of stearic acid to oleic acid.

Assessment of Selective Cell Death

This method details how to quantify the selective elimination of undifferentiated cells [1] [2].

Cell Viability/Cytotoxicity Assay

- After treatment, fix cells with 0.5% glutardialdehyde and stain with methylene blue.

- Extract color with 0.1 M hydrochloric acid and measure absorbance at 650 nm. Staining intensity is proportional to cell number [1].

Apoptosis Assay (TUNEL Staining)

- Treat iPS derivates (iPSD) with 20 µM PluriSIn#1 or DMSO for 1 day.

- Use TUNEL staining to detect apoptotic cells. Combine with immunofluorescence for Nanog to confirm apoptosis occurs specifically in pluripotent cells [2].

Analysis of Pluripotency Markers

Application in Cell Therapy Safety Protocol

The experimental workflow below shows how PluriSIn 1 can be integrated into a preparation process for stem cell therapies.

Proposed workflow for using PluriSIn 1 to purify differentiated cells for safe transplantation.

The protocol is demonstrated effective: PluriSIn 1-treated iPS-derived cardiomyocytes engrafted and survived in infarcted mouse myocardium without increasing apoptosis of the desired cardiomyocytes, while pre-treatment prevented tumor formation [2].

Conclusion

PluriSIn 1 is a well-validated small molecule that specifically targets a metabolic vulnerability of hPSCs. Its application following differentiation protocols provides a powerful strategy to deplete tumorigenic cells, addressing a significant barrier in regenerative medicine.

References

PluriSIn 1 solubility DMSO

Basic Chemical Properties

The table below summarizes the core identification and properties of PluriSIn 1:

| Property | Value |

|---|---|

| CAS Number | 91396-88-2 [1] [2] |

| Synonyms | NSC 14613; PluriSln-1 [1] [2] |

| Molecular Formula | C₁₂H₁₁N₃O [1] [2] |

| Molecular Weight | 213.24 g/mol [1] [2] |

| Purity | ≥ 98% [2] (typically 99.84% [1]) |

| Appearance | White to yellow or light yellow to khaki solid powder [1] [2] |

| Melting Point | 177-178 °C [2] |

| Storage | Powder: -20 °C for 3 years or 4 °C for 2 years [1] [2] |

Solubility Data & Stock Preparation

PluriSIn 1 has poor solubility in water and ethanol, but is highly soluble in DMSO [2].

In Vitro Solubility

The following table details its solubility in various solvents for in vitro use:

| Solvent | Solubility | Note / Preparation Instructions |

|---|---|---|

| DMSO | ~43 mg/mL (201.7 mM) [2] | The solution can be stored at -80°C for 2 years or -20°C for 1 year [1]. |

| DMSO (pH adjusted) | 80 mg/mL (375.16 mM) [1] | Adjust pH to 7 with 1 M HCL; use newly opened, hygroscopic DMSO [1]. |

| Water | <1 mg/mL [2] | - |

| Ethanol | <1 mg/mL [2] | - |

In Vivo Formulation

For animal studies, PluriSIn 1 can be formulated using the protocols below to achieve clear solutions [1] [2]:

| Formulation | Composition | Example Preparation (for 1 mL) |

|---|

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | 1. Add 100 µL of 25.0 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to final volume. [2] | | Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] | 1. Add 100 µL of 25.0 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix. [2] |

> Critical Note: Saline is prepared by dissolving 0.9 g of sodium chloride in 100 mL of ddH₂O [2]. For optimal results, use freshly prepared in vivo formulations [2].

Experimental Application & Protocol

PluriSIn 1 is used to selectively eliminate undifferentiated pluripotent stem cells, thereby reducing the risk of teratoma formation in cell transplantation therapies [3].

Mechanism of Action

PluriSIn 1 inhibits the enzyme stearoyl-CoA desaturase 1 (SCD1). This inhibition disrupts the production of monounsaturated fatty acids (MUFAs), particularly oleic acid, which are essential for the survival of pluripotent stem cells. This leads to endoplasmic reticulum (ER) stress and the induction of apoptosis specifically in undifferentiated cells [4] [3].

The following diagram illustrates this mechanism and its application in a typical experimental workflow:

Mechanism of PluriSIn 1 and its role in ensuring safe stem cell transplantation.

Key Experimental Findings

- Elimination of Nanog-Positive Cells: Treatment with 20 µM PluriSIn 1 for 1 day significantly induces apoptosis in Nanog-positive cells. A 4-day treatment diminishes these pluripotent cells in culture without increasing apoptosis in differentiated cardiomyocytes [1] [3].

- Prevention of Tumorigenesis: In a mouse model of myocardial infarction, injection of PluriSIn 1-pre-treated cells prevented the formation of Nanog-expressing tumors, which consistently occurred with control (DMSO-treated) cells [3].

- Preservation of Differentiated Cells: PluriSIn 1 treatment did not hamper the expression of cardiac differentiation markers (cTnI, α-MHC, MLC-2v) and allowed iPS-derived cardiomyocytes to successfully engraft and survive in the infarcted myocardium [3].

Sample Protocol for Stem Cell Purging

This protocol is adapted from studies using induced pluripotent stem cell derivates (iPSD) [1] [3].

- Preparation of Stock Solution: Prepare a 25-50 mg/mL stock solution in DMSO. Aliquot and store at -20°C or -80°C.

- Cell Culture Treatment: Add PluriSIn 1 directly to the cell culture medium to achieve a final concentration of 20 µM. Ensure the final DMSO concentration is equal in both treatment and vehicle control groups (typically 0.1% or less).

- Treatment Duration:

- To induce rapid apoptosis of undifferentiated cells: treat for 24 hours.

- To substantially reduce or eliminate the pluripotent cell population: treat for up to 4 days, with medium changes as needed.

- Analysis: Assess efficiency by analyzing the reduction in pluripotency marker expression (e.g., Nanog via RT-PCR or immunostaining) and an increase in apoptosis assays (e.g., TUNEL) specifically in the marker-positive population.

References

- 1. PluriSIn 1 (NSC 14613) | Apoptosis Inducer [medchemexpress.com]

- 2. - PluriSIn (NSC 14613) | Dehydrogenase inhibitor | Stearoyl-CoA... 1 [invivochem.com]

- 3. Inhibition of stearoyl-coA desaturase selectively eliminates ... [pmc.ncbi.nlm.nih.gov]

- 4. Lipid desaturation regulates the balance between self ... [pmc.ncbi.nlm.nih.gov]

PluriSIn 1 in vitro activity

Mechanism of Action

PluriSIn 1 specifically induces apoptosis in undifferentiated pluripotent stem cells (PSCs) while sparing differentiated cells [1] [2].

- Molecular Target: PluriSIn 1 is a potent inhibitor of stearoyl-CoA desaturase (SCD1), an enzyme in the endoplasmic reticulum critical for oleic acid biosynthesis [1] [2]. SCD1 converts saturated fatty acids (SFAs) like palmitate (16:0) and stearate (18:0) into monounsaturated fatty acids (MUFAs) like palmitoleate (16:1) and oleate (18:1) [2].

- Cytotoxic Cascade: Inhibiting SCD1 disrupts lipid metabolism balance, leading to accumulation of saturated lipids and depletion of oleate [2]. This imbalance triggers endoplasmic reticulum (ER) stress, attenuation of protein synthesis, and ultimately apoptosis in PSCs that are uniquely sensitive to this metabolic disruption [1] [2].

The diagram below illustrates this specific mechanism.

PluriSIn1 inhibits SCD1, disrupting lipid balance and triggering apoptosis in pluripotent stem cells.

Quantitative In Vitro Efficacy Data

Experimental data demonstrates the potent and selective effects of PluriSIn 1 on pluripotent stem cells in vitro.

Table 1: Summary of Key In Vitro Efficacy Findings for PluriSIn 1

| Cell Type Tested | Key Experimental Findings | Treatment Conditions | Citation |

|---|---|---|---|

| iPS cell derivates (iPSD) | ~16-fold reduction in Nanog mRNA; marked decrease in Nanog protein; specific induction of apoptosis in Nanog-positive cells. | 20 µM for 1 to 4 days | [1] |

| Human pluripotent stem cells (hPSCs) | Selective elimination of undifferentiated hPSCs; differentiated cardiomyocytes remained viable. | 24 hours | [3] [2] |

| iPS cell cultures | Near-complete elimination of cell spheroids; associated with a marked increase in TUNEL-positive cells (apoptosis). | 20 µM for 4 days | [1] |

Experimental Protocols

For researchers aiming to replicate or adapt these studies, here are outlines of key experimental workflows.

Table 2: Outline of Key Experimental Protocols

| Protocol Stage | Description | Considerations |

|---|---|---|

| Cell Culture | Use standard culture conditions for the pluripotent stem cells (e.g., human ES cells, iPS cells, or their derivates). | Ensure cells are in a healthy, undifferentiated, and proliferative state at the start of the experiment. |

| PluriSIn 1 Treatment | Treat cells with 20 µM PluriSIn 1 [1]. A common solvent is DMSO; include a vehicle control (DMSO only). | Optimize dose and duration for specific cell line; perform a dose-response curve if necessary. |

| Viability & Specificity Assessment | Differentiated Cell Co-culture: Differentiate PSCs (e.g., into cardiomyocytes) and treat mixed culture with PluriSIn 1. Assess survival of differentiated vs. undifferentiated cells [1] [3]. Apoptosis Assay: Use TUNEL staining to confirm apoptosis is induced specifically in undifferentiated cells [1]. | Use specific markers (cTnI for cardiomyocytes) to identify and confirm survival of differentiated lineages [1]. | | Potency & Mechanism Analysis | qRT-PCR / Immunoblotting: Measure mRNA and protein levels of pluripotency markers (Nanog, OCT4) post-treatment to confirm elimination of undifferentiated cells [1]. Immunofluorescence: Visually confirm the loss of Nanog-positive cells within the culture [1]. | Nanog is a highly specific marker for the undifferentiated, pluripotent state [1]. |

The overall workflow for a typical experiment is summarized below.

General workflow for assessing PluriSIn1 activity, from cell culture preparation to data analysis.

Application in Tumorigenicity Safety Strategy

The primary application of PluriSIn 1 is as a safety measure in regenerative medicine to deplete residual undifferentiated PSCs from differentiated cell products before transplantation [3].

- Preventing Teratoma Formation: Even a small number of undifferentiated PSCs can lead to teratoma formation in vivo [3]. PluriSIn 1 treatment significantly reduces or eliminates this risk [1].

- In Vivo Validation: Studies in a mouse model of myocardial infarction showed that intramyocardial injection of DMSO-treated iPS derivates led to tumor formation in all mice, while injection of PluriSIn 1-pre-treated cells resulted in no tumors [1]. This confirmed that PluriSIn 1 eliminates the tumorigenic cell population.

Key Considerations for Use

- Specificity Window: The cytotoxic effect is highly specific to the undifferentiated state; this allows it to be used in mixed cultures where most cells are differentiated [1] [3].

- Metabolic Basis of Action: Its reliance on disrupting a specific metabolic pathway (oleate biosynthesis) in PSCs offers a clear mechanistic rationale, distinguishing it from non-specific toxins [2].

- Practical Limitation: As a chemical treatment, it adds a step to the manufacturing process. The cost and need for optimization for specific cell products are factors to consider [3].

References

PluriSin#1: Mechanism and Application

PluriSin#1 is a small-molecule inhibitor of stearoyl-CoA desaturase (SCD1). Its primary application in stem cell research is the selective elimination of undifferentiated human induced pluripotent stem cells (hiPSCs) from differentiated cultures. This is critical for enhancing the safety profile of hiPSC-derived cell populations intended for therapeutic use, such as cardiomyocytes, by minimizing the risk of teratoma formation post-transplantation [1].

The core mechanism involves inducing lethal endoplasmic reticulum (ER) stress in pluripotent cells. Undifferentiated hiPSCs have a unique reliance on oleate biosynthesis for survival. Inhibiting SCD1 disrupts this process, leading to the accumulation of saturated fatty acids and depletion of monounsaturated fatty acids like oleate. This imbalance triggers ER stress, generates reactive oxygen species (ROS), and ultimately activates the apoptotic pathway specifically in Nanog-positive undifferentiated cells, while leaving most differentiated cell types unaffected [1].

Experimental Protocol for PluriSin#1 Treatment

This protocol is adapted from a study that successfully used PluriSin#1 to eliminate tumorigenic cells from hiPSC-derived cardiomyocyte cultures [1].

Workflow Overview

The following diagram illustrates the key stages of the protocol for purifying differentiated cell cultures using PluriSin#1.

Materials and Reagents

- PluriSin#1: Small-molecule SCD1 inhibitor. Prepare a 20 mM stock solution in Dimethyl Sulfoxide (DMSO) and store at -20°C [1].

- hiPSC-derived cell culture: For example, hiPSC-derived cardiomyocytes (hiPSC-CMs) [1].

- Appropriate cell culture medium for the differentiated cell type.

- DMSO (Vehicle control).

- Equipment: Standard cell culture incubator (37°C, 5% CO₂), biosafety cabinet, pipettes.

Step-by-Step Procedure